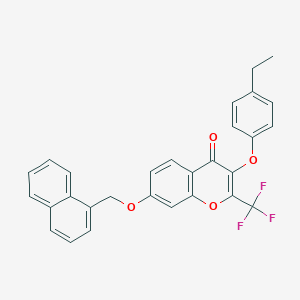![molecular formula C24H21NO7S B284739 Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EAMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EAMF belongs to the class of naphthofurans, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer, and the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. This compound may also interact with cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells and animals. For example, this compound can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and cancer. Furthermore, this compound can regulate the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis, which are important processes in cancer.
实验室实验的优点和局限性
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. This compound has also been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. This compound may also exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
未来方向
There are several future directions for the research on Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the anticancer properties of this compound in animal models and clinical trials. Additionally, the optimization of the synthesis method and the modification of the chemical structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-3-naphthoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then allowed to react with ethyl 5-hydroxy-2-methylnaphthoate in the presence of triethylamine to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
科学研究应用
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). Additionally, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C24H21NO7S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
ethyl 5-(4-acetamidophenyl)sulfonyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21NO7S/c1-4-30-24(27)22-14(2)31-23-19-8-6-5-7-18(19)21(13-20(22)23)32-33(28,29)17-11-9-16(10-12-17)25-15(3)26/h5-13H,4H2,1-3H3,(H,25,26) |
InChI 键 |
ZPMRNYZJBCCUJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)
![7-[4-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284662.png)
![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284667.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
